Product packaging for 7-Bromo-1,3,5-triazaadamantane(Cat. No.:)

7-Bromo-1,3,5-triazaadamantane

Cat. No.: B14081291
M. Wt: 218.09 g/mol
InChI Key: IWQVGJZLOQOAKZ-UHFFFAOYSA-N
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Description

7-Bromo-1,3,5-triazaadamantane is a brominated derivative of 1,3,5-triazaadamantane, a nitrogen-containing analog of adamantane. This compound serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry due to the reactivity of the bromine atom, which allows for further functionalization . Azaadamantanes, in general, are characterized by lower lipophilicity and higher water solubility compared to their carbon-based adamantane analogs, which can significantly influence their interaction with biological targets and overall bioavailability . Research into 1,3,5-triazaadamantane derivatives has demonstrated promising biological activities. Notably, compounds within this class have shown pronounced antiviral activity against the Newcastle disease virus . Furthermore, the 7-bromo derivative can be used as a precursor to other valuable compounds, such as 7-amino-1,3,5-triazaadamantane, which itself has applications as a curing agent and a ligand precursor . The hydrolysis of this compound has been studied via potentiometric titration, revealing that its hydrolysis rate is significantly lower than that of 1-bromoadamantane, providing insight into its chemical stability and reactivity . As a reagent, it is instrumental in the exploration of new chemical space for drug discovery and the development of advanced materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12BrN3 B14081291 7-Bromo-1,3,5-triazaadamantane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

7-bromo-1,3,5-triazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H12BrN3/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6H2

InChI Key

IWQVGJZLOQOAKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 1,3,5 Triazaadamantane and Its Precursors

Historical Development of Synthetic Routes to 1,3,5-Triazaadamantane (B14902350) Cores

The 1,3,5-triazaadamantane structure, a heteroadamantane, has been known since the mid-20th century. Early synthesis of a derivative was reported by Stetter and Bockmann in 1951, involving the reaction of tris-(aminomethyl)ethane with paraformaldehyde. google.com A more common and foundational method for creating the core structure involves the condensation of hexamethylenetetramine with various compounds. nih.govsemanticscholar.org For instance, the reaction of hexamethylenetetramine with nitromethane (B149229) and formic acid in aqueous ethanol (B145695) has been a documented route. google.com Another established process involves the reaction of tris-(hydroxymethyl)-nitromethane with aqueous ammonia (B1221849) and formaldehyde (B43269) solution. google.comgoogle.com These methods leverage the Mannich reaction, where formaldehyde, ammonia (often from hexamethylenetetramine), and a compound with an acidic proton condense to form the rigid, cage-like adamantane (B196018) structure. semanticscholar.org The development of these routes was crucial, as they provided access to a range of azaadamantanes that could be further studied and functionalized. semanticscholar.org

Precursor Synthesis: Advanced Approaches to 7-Nitro-1,3,5-triazaadamantane (B1218248)

The most pivotal precursor for the synthesis of 7-Bromo-1,3,5-triazaadamantane is 7-Nitro-1,3,5-triazaadamantane. nih.gov This nitro derivative serves as a versatile intermediate for introducing various functional groups at the 7-position. nih.govsemanticscholar.org

Several synthetic methods for 7-Nitro-1,3,5-triazaadamantane have been developed:

From Paraformaldehyde and Nitromethane: An early method involved the reaction of paraformaldehyde with nitromethane and ammonium (B1175870) acetate (B1210297) in an alcohol medium. google.com

From Tris(hydroxymethyl)nitromethane (B93346): Another route consists of reacting tris(hydroxymethyl)nitromethane with aqueous ammonia and formaldehyde. google.comgoogle.com This reaction proceeds by dissolving the starting material in ammonium hydroxide (B78521) and allowing the mixture to react, yielding the crystalline product. google.com

From Hexamethylenetetramine: A significant advancement involves the reaction of hexamethylenetetramine with nitromethane. nih.govgoogle.com An improved version of this process utilizes glacial acetic acid as a solvent and heats the mixture of hexamethylenetetramine and nitromethane, resulting in good yield and high purity of the product. google.com The reaction is exothermic and the product crystallizes out of the solution upon cooling. google.com

The following table summarizes various reported conditions for the synthesis of 7-Nitro-1,3,5-triazaadamantane from hexamethylenetetramine and nitromethane.

ReactantsSolvent(s)TemperatureTimeYieldReference
Hexamethylenetetramine, NitromethaneGlacial Acetic Acid95 °C8 hours69% google.com
Hexamethylenetetramine, NitromethaneButanol, Acetic AcidReflux4 hours70% google.com
Hexamethylenetetramine, NitromethaneMethanol, Acetic Acid100 °C (pressure)5 hours72.8% google.com
Hexamethylenetetramine, Nitromethane, Formic Acid80% EthanolBoiling4 hoursN/A cas.cz

The purity and yield of 7-Nitro-1,3,5-triazaadamantane are sensitive to the water content in the solvent, with lower water content generally leading to better outcomes. google.com

Direct Bromination and Halogenation Protocols for 7-Position Functionalization

The direct introduction of a bromine atom at the 7-position of the 1,3,5-triazaadamantane core is not the typical route. Instead, the synthesis of this compound is achieved via a substitutive deamination process starting from 7-Amino-1,3,5-triazaadamantane. iaea.orgresearchgate.net

The synthetic sequence is as follows:

Reduction of the Nitro Group: 7-Nitro-1,3,5-triazaadamantane is first reduced to form 7-Amino-1,3,5-triazaadamantane. iaea.orgresearchgate.net This reduction can be accomplished through catalytic hydrogenation using catalysts like Raney nickel with hydrazine (B178648) hydrate (B1144303) or 5% rhodium-charcoal with hydrogen gas. iaea.orgresearchgate.netprepchem.com Depending on the conditions, 7-hydroxyamino-1,3,5-triazaadamantane can also be obtained. iaea.orgresearchgate.net

Substitutive Deamination: The resulting 7-Amino-1,3,5-triazaadamantane is then converted to this compound. iaea.orgresearchgate.net This step is a type of Sandmeyer-like reaction where the amino group is replaced by a bromo group. This method is also used to synthesize the chloro and thiocyanato analogues. iaea.orgresearchgate.net

This indirect route, proceeding through the nitro and amino derivatives, is the established protocol for achieving 7-position halogenation with bromine. iaea.orgresearchgate.netscholaris.ca The resulting this compound has been characterized as forming polar crystals, a property also observed in its chloro-analogue. scholaris.cad-nb.info

Mechanistic Investigations of Bromination Reactions on Azaadamantane Frameworks

While direct bromination of the unsubstituted 1,3,5-triazaadamantane is not the primary synthetic route, understanding bromination mechanisms in related systems provides valuable insight. Bromination reactions can generally proceed through different mechanisms depending on the substrate and conditions, such as free-radical, electrophilic addition, or electrophilic substitution pathways. byjus.com

For saturated cage-like structures such as adamantane and its heteroatom-substituted analogues, functionalization often occurs at the tertiary bridgehead positions. The mechanism for introducing a halogen at such a position is typically considered to be ionic. In the case of this compound synthesis via deamination, the mechanism involves the formation of a diazonium salt intermediate from the 7-amino precursor. This intermediate is unstable and readily loses nitrogen gas (N₂) to form a tertiary carbocation at the 7-position. This highly reactive carbocation is then captured by a bromide ion (Br⁻) present in the reaction mixture to yield the final product.

The stability of the bridgehead carbocation is a key factor. In the azaadamantane framework, the inductive effect of the three nitrogen atoms makes the C-H positions more acidic, which can influence reactivity. d-nb.info The formation of a carbocation at a bridgehead position is generally feasible, allowing for nucleophilic substitution, which is the operative mechanism in the synthesis from the amino derivative. This contrasts with electrophilic aromatic bromination, which involves the formation of a Wheland intermediate (a σ-complex). libretexts.orgnih.gov The stability of the intermediate cation is crucial; for instance, the C-Br bond in 7-bromo-1,3,5-cycloheptatriene ionizes readily because it forms a stable, aromatic tropylium (B1234903) cation, whereas 5-bromo-1,3-cyclopentadiene (B15474814) does not, as it would form an unstable anti-aromatic cation. doubtnut.com

Advanced Structural Elucidation and Solid State Characterization of 7 Bromo 1,3,5 Triazaadamantane

Single-Crystal X-ray Diffraction Analysis of 7-Bromo-1,3,5-triazaadamantane

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement within a crystal. researchgate.net Analysis of this compound (Br-TAA) using this method has provided crucial insights into its solid-state structure.

Non-Centrosymmetric Crystal Packing Motifs and Space Group Analysis

This compound crystallizes in the non-centrosymmetric polar space group R3m. researchgate.netscholaris.cachemicalbook.com This is a significant finding, as the absence of an inversion center in the crystal lattice is a prerequisite for properties like second-harmonic generation (SHG) and piezoelectricity. researchgate.netscholaris.cachemicalbook.com The polar nature of the crystals, meaning they possess a permanent electric dipole moment, is a sought-after characteristic for various applications in "smart" materials. scholaris.carsc.org The crystallization in a polar space group is a notable deviation from the majority of organic molecules, which tend to pack in non-polar arrangements. researchgate.netscholaris.cachemicalbook.com

The crystal structure of Br-TAA is characterized by a high degree of order and symmetry, with the molecule's threefold axis aligning with the crystallographic c-axis. chemicalbook.com This specific packing arrangement is crucial for its observed physical properties.

Intermolecular Interactions and Hydrogen Bonding Networks (C-H⋯X, N-H⋯N)

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions, specifically hydrogen bonds of the C-H⋯Br and C-H⋯N types. scholaris.cachemicalbook.com In the crystalline state, each Br-TAA molecule acts as a hydrogen bond donor multiple times. scholaris.ca There are three C-H⋯Br interactions, with a reported distance of 3.033 Å, forming head-to-tail chains of molecules. scholaris.ca Additionally, there are six C-H⋯N interactions with neighboring molecules in adjacent chains. scholaris.ca

Comparative Crystallography of 7-Halo-1,3,5-triazaadamantane Congeners

A comparative analysis with its halogenated congeners, 7-chloro-1,3,5-triazaadamantane (Cl-TAA) and 7-iodo-1,3,5-triazaadamantane (I-TAA), reveals interesting structural trends. Br-TAA and Cl-TAA are strictly isostructural, both crystallizing in the polar R3m space group. researchgate.netscholaris.cachemicalbook.com This isostructurality allows for the formation of solid solutions, or mixed crystals, where the properties can be continuously tuned by varying the ratio of the two components. researchgate.netscholaris.cachemicalbook.comresearchgate.net

The C-Br bond length in Br-TAA is reported to be 1.972 Å, which is longer than the C-Cl bond in Cl-TAA (1.810 Å). scholaris.ca This difference in bond length, along with the larger size of the bromine atom, also leads to an increase in the C-H⋯X hydrogen bond distance from 2.939 Å in Cl-TAA to 3.033 Å in Br-TAA. scholaris.ca

Table 1: Comparative Crystallographic Data for 7-Halo-1,3,5-triazaadamantanes
CompoundSpace GroupPolarityC-X Bond Length (Å)C-H⋯X Distance (Å)
7-Chloro-1,3,5-triazaadamantane (Cl-TAA)R3mPolar1.8102.939
This compound (Br-TAA)R3mPolar1.9723.033
7-Iodo-1,3,5-triazaadamantane (I-TAA)CmcmNon-polar--

Advanced Spectroscopic Investigations

Spectroscopic techniques are invaluable for probing the molecular structure and dynamics of compounds in various states.

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical tool for determining the structure of organic compounds in solution. iaea.org For this compound, ¹H and ¹³C NMR studies are essential to confirm the molecular structure and to understand its conformational behavior in solution. A ¹H NMR spectrum of Br-TAA in deuterated chloroform (B151607) (CDCl₃) has been reported. scholaris.ca

Due to the high symmetry of the triazaadamantane cage, the NMR spectra are expected to be relatively simple. The adamantane (B196018) cage is rigid, so significant conformational changes are not expected in solution at room temperature. beilstein-journals.orgnih.gov The ¹H NMR spectrum would show signals corresponding to the protons on the methylene (B1212753) bridges and potentially the methine proton if any impurities are present. The chemical shifts of the protons adjacent to the nitrogen atoms will be influenced by their electron-withdrawing nature.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals would be expected for the carbon atom bonded to the bromine (C-Br), the methylene carbons, and the bridgehead carbons adjacent to the nitrogen atoms. The chemical shift of the C-Br carbon is particularly diagnostic and is influenced by the electronegativity of the bromine atom. researchgate.net

Table 2: Expected NMR Resonances for this compound
NucleusExpected Chemical Shift Region (ppm)Notes
¹H~2.0 - 5.0Signals for methylene protons on the cage. The exact shifts are influenced by proximity to nitrogen and bromine atoms.
¹³C~40 - 80Signals for the C-Br carbon and the various methylene and methine carbons of the cage.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. iaea.org The spectra provide a "fingerprint" of the compound based on the vibrations of its functional groups. For this compound, the key vibrational modes would include:

C-H stretching vibrations: Typically observed in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations: Expected in the 1000-1350 cm⁻¹ region.

C-C stretching vibrations: Part of the cage fingerprint region.

C-Br stretching vibration: Expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Cage deformation modes: A series of complex vibrations at lower frequencies that are characteristic of the adamantane skeleton.

While detailed IR and Raman spectra for this compound are not extensively published in readily available literature, analysis of related azaadamantane compounds confirms the utility of these techniques for their characterization. researchgate.net The vibrational spectra would be consistent with the high symmetry of the molecule as determined by X-ray diffraction.

Table 3: Expected Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H Stretch2850 - 3000IR & Raman
CH₂ Scissoring~1450IR & Raman
C-N Stretch1000 - 1350IR & Raman
C-Br Stretch500 - 600IR & Raman (often stronger in Raman)

Theoretical and Computational Structural Verifications (e.g., DFT-Calculated Geometries)

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for the verification and detailed understanding of the molecular geometry of complex cage compounds like this compound. These calculations provide optimized geometries, including bond lengths and angles, that complement and help interpret experimental data obtained from techniques such as X-ray crystallography.

While a dedicated DFT study featuring a complete set of calculated geometrical parameters for this compound is not extensively documented in publicly available literature, the methodology has been widely applied to closely related azaadamantane structures. For instance, DFT calculations have been successfully used to analyze the structures of 7-nitro-1,3,5-triazaadamantane (B1218248) complexes and various other tetraazaadamantane derivatives. researchgate.netnih.gov These studies confirm that DFT, often using functionals like B3LYP, provides reliable structural parameters for this class of heterocycles. nih.gov

Experimental data from single-crystal X-ray crystallography of 7-chloro-1,3,5-triazaadamantane (Cl-TAA), which is strictly isostructural with the bromo analogue (Br-TAA), offers a solid foundation for the expected geometric parameters. researchgate.net Both compounds crystallize in the polar space group R3m, indicating a high degree of structural similarity. The key structural feature is the adamantane cage, where three methylene bridges are replaced by nitrogen atoms.

The geometry of the this compound molecule is characterized by its rigid cage-like structure. The carbon atom at position 7 is bonded to the bromine atom, and this C-Br bond, along with the tertiary C-H bond, lies on a crystallographic three-fold axis. researchgate.net Theoretical models of similar cage compounds help to rationalize the observed bond lengths and angles, which are influenced by the inherent strain of the polycyclic system and the electronegativity of the constituent atoms.

The expected geometric parameters for the core 1,3,5-triazaadamantane (B14902350) cage, based on the isostructural chloro-derivative and general findings from related computational studies, are summarized in the tables below.

Interactive Data Table: Predicted Bond Lengths for this compound

BondAtom 1Atom 2Predicted Length (Å)Notes
C-BrC7Br~1.97Expected to be slightly longer than the C-Cl bond in the chloro-analogue.
C-NC2N1~1.47Based on isostructural data and typical C-N bonds in azaadamantanes. researchgate.net
C-CC1C2~1.53Typical C-C single bond in a strained cage structure. researchgate.net
C-NC3N1~1.47Symmetrical with the C2-N1 bond due to the cage structure. researchgate.net

Note: The values are predictive and based on experimental data for the isostructural 7-chloro-1,3,5-triazaadamantane and computational studies on related azaadamantanes. The C-Br bond length is an estimate based on standard covalent radii.

Interactive Data Table: Predicted Bond Angles for this compound

AngleAtom 1VertexAtom 3Predicted Angle (°)Notes
C-C-BrC2C7Br~109.3Based on the tetrahedral geometry of the apical carbon. researchgate.net
C-C-CC2C7C8~109.6Close to the ideal tetrahedral angle, typical for adamantanes. researchgate.net
C-N-CC2N1C6~108.7Reflects the geometry within the heterocyclic cage. researchgate.net
N-C-NN1C4N3~107.5Angle within the six-membered triazine-like ring of the cage. researchgate.net

Note: The values are predictive and based on experimental data for the isostructural 7-chloro-1,3,5-triazaadamantane. Atom numbering is based on the standard adamantane scaffold.

Computational studies on related molecules, such as bromo-substituted quinazolinones, have also demonstrated the utility of DFT in analyzing frontier molecular orbitals (HOMO-LUMO) and Hirshfeld surfaces to understand intermolecular interactions in the crystalline state. nih.gov Such analyses for this compound would be invaluable for rationalizing its solid-state properties, including the observed polar crystal packing. researchgate.net

Reactivity and Derivatization Chemistry of 7 Bromo 1,3,5 Triazaadamantane

Nucleophilic Substitution Reactions at the 7-Bromo Position

The carbon-bromine bond at the 7-position of 1,3,5-triazaadamantane (B14902350) is susceptible to nucleophilic attack, allowing for the displacement of the bromide leaving group by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, providing a direct route to a diverse range of 7-substituted derivatives.

While the adamantane (B196018) cage is sterically hindered, nucleophilic substitution at the tertiary bridgehead position proceeds, albeit sometimes requiring forcing conditions. The reactivity of the bromo derivative in these reactions is influenced by both steric and electronic factors. acs.orgacs.org For instance, studies on related neopentyl systems, which share a similar steric environment, have shown that bromide is a more reactive leaving group than chloride and some sulfonates in nucleophilic substitution reactions. acs.orgacs.org

Common nucleophiles employed in reactions with 7-Bromo-1,3,5-triazaadamantane include amines, alkoxides, and thiolates, leading to the corresponding 7-amino, 7-alkoxy, and 7-thioether derivatives. These reactions significantly expand the chemical space accessible from the bromo precursor, enabling the introduction of various functionalities to tailor the molecule's properties for specific applications.

Functional Group Interconversions from Bromo and Nitro Precursors (e.g., to 7-Amino)

A key transformation of this compound is its conversion to 7-Amino-1,3,5-triazaadamantane. This amino derivative serves as a crucial building block for further functionalization. The synthesis of this compound itself often starts from 7-nitro-1,3,5-triazaadamantane (B1218248). iaea.orgresearchgate.net The nitro compound can be synthesized through the condensation of nitromethane (B149229) with hexamethylenetetramine. scholaris.canih.gov

The conversion of the nitro group to an amino group is typically achieved through reduction. A common method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst, which can yield both 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane. iaea.orgresearchgate.net Another approach utilizes catalytic hydrogenation with a rhodium-charcoal catalyst. prepchem.com

Once 7-Amino-1,3,5-triazaadamantane is obtained, it can be diazotized and subsequently treated with a bromide source to yield this compound via a substitutive deamination process. iaea.orgresearchgate.net This highlights the interconvertibility between the nitro, amino, and bromo functionalities at the 7-position.

The amino group of 7-Amino-1,3,5-triazaadamantane is a versatile handle for further derivatization. For example, it can be acylated or reacted with various electrophiles to introduce a wide range of substituents, further diversifying the 1,3,5-triazaadamantane scaffold. nih.gov

Metalation and Organometallic Derivatives at the 7-Position (e.g., 7-Lithio-1,3,5-triazaadamantane)

The bromine atom in this compound can be replaced by a metal through a metal-halogen exchange reaction, leading to the formation of organometallic derivatives. A notable example is the synthesis of 7-Lithio-1,3,5-triazaadamantane. scholaris.ca This lithiated species is a powerful nucleophile and serves as a key intermediate for the introduction of a variety of substituents at the 7-position that are not accessible through direct nucleophilic substitution on the bromo precursor.

The synthesis of 7-Lithio-1,3,5-triazaadamantane has been successfully achieved, opening up avenues for creating new carbon-carbon and carbon-heteroatom bonds. scholaris.ca For instance, reaction of the lithiated intermediate with electrophiles such as aldehydes, ketones, or alkyl halides would lead to the corresponding 7-substituted derivatives. This methodology significantly enhances the synthetic utility of the 1,3,5-triazaadamantane scaffold.

Post-Synthetic Modifications and Scaffold Diversification

The derivatives obtained from the reactions of this compound serve as platforms for further chemical modifications, allowing for extensive diversification of the 1,3,5-triazaadamantane scaffold. The functional groups introduced at the 7-position can undergo a wide range of subsequent chemical transformations.

For instance, the amino group in 7-Amino-1,3,5-triazaadamantane can be used to form amides, sulfonamides, and ureas, or it can be involved in condensation reactions to create larger, more complex structures. nih.gov The ability to perform post-synthetic modifications is crucial for developing libraries of compounds for screening in various applications, including medicinal chemistry and materials science. nih.govsemanticscholar.org

Investigation of Macroscopic Properties in 7 Bromo 1,3,5 Triazaadamantane Crystals

Origins and Manifestations of Organic Polarity in the Crystalline State

The majority of polar organic molecules tend to crystallize in non-polar space groups. d-nb.inforesearchgate.netresearchgate.netnih.gov However, 7-Bromo-1,3,5-triazaadamantane, along with its chloro-analogue (Cl-TAA), is a notable exception, forming polar crystals in the space group R3m. d-nb.inforesearchgate.netresearchgate.netnih.govscholaris.ca This classification is significant as it underpins the material's pyroelectric, piezoelectric, and second-harmonic generation (SHG) capabilities. d-nb.inforesearchgate.netresearchgate.netnih.gov

The polarity in Br-TAA crystals arises from the specific arrangement of the molecules within the crystal lattice. The structure of 7-halo-1,3,5-triazaadamantane (halo-TAA) features a halogen atom at the 7-position of the triazaadamantane cage. scholaris.ca The inductive effect of the three nitrogen atoms within the cage makes the C-H bonds more acidic, which in turn enhances weak C-H···X (where X is the halogen) hydrogen bonds. d-nb.info This leads to a non-centrosymmetric packing of the molecules, a prerequisite for macroscopic polarity. d-nb.inforesearchgate.net The crystallographic three-fold axis runs through the halogen and the apical carbon atom, further defining the polar nature of the crystal structure. researchgate.net

Second Harmonic Generation (SHG) Properties and Non-Linear Optical Behavior

Materials with non-centrosymmetric crystal structures, like Br-TAA, are candidates for exhibiting non-linear optical (NLO) phenomena, including second-harmonic generation (SHG). d-nb.inforesearchgate.net SHG is a process where photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

Experimental Quantification of SHG Efficiency

The SHG properties of Br-TAA have been experimentally confirmed. d-nb.inforesearchgate.netresearchgate.netnih.gov Measurements have demonstrated that Br-TAA crystals are capable of generating a second-harmonic signal. d-nb.inforesearchgate.net While the SHG efficiency of Br-TAA is not expected to be exceptionally high due to the absence of a delocalized π-system, which is a common feature in strong SHG materials, its polar structure gives rise to these NLO effects. d-nb.info The observation of SHG in Br-TAA and its analogues marks the first instance of such behavior in 1,3,5-triazaadamantane (B14902350) derivatives. d-nb.info

Experimental data for Br-TAA, Cl-TAA, and a standard reference material, potassium dihydrogen phosphate (B84403) (KDP), have been collected at various incident wavelengths. researchgate.net

CompoundIncident Wavelength (nm)SHG Response
Br-TAA1400, 1450, 1500Observed
Cl-TAA1400, 1450, 1500Observed
KDP1400, 1450, 1500Observed (Reference)

Factors Influencing SHG Response in this compound Analogues

The SHG response in halo-TAA analogues is influenced by the nature of the halogen substituent. The strength of the C-H···N hydrogen bonds, which play a crucial role in the crystal packing, is expected to be strongest for Cl-TAA, intermediate for Br-TAA, and weakest for I-TAA. researchgate.net This variation in intermolecular interactions can affect the degree of acentricity in the crystal lattice and, consequently, the SHG efficiency. While both Cl-TAA and Br-TAA form polar crystals and exhibit SHG, the iodo-analogue (I-TAA) does not adopt the same polar space group. d-nb.inforesearchgate.netresearchgate.netnih.gov This highlights the delicate balance of intermolecular forces in dictating the macroscopic properties of these materials.

Piezoelectric Response Characterization and Materials Design Implications

A direct consequence of the polar crystal structure of Br-TAA is its piezoelectricity—the ability to generate an electric charge in response to applied mechanical stress. d-nb.inforesearchgate.netresearchgate.netnih.gov This property has been confirmed through experimental measurements. d-nb.info

The piezoelectric response of Br-TAA has been quantified using Piezoresponse Force Microscopy (PFM), an indirect method, and a commercial piezometer for direct measurement of the piezoelectric coefficient d33. d-nb.info PFM measurements revealed a linear piezoelectric response in Br-TAA. d-nb.info When compared to a non-poled lithium niobate reference, Br-TAA exhibited approximately one-quarter of its piezoelectric response. d-nb.info Direct measurements using the Berlincourt method provided a more accurate value for the d33 coefficient. researchgate.net

The piezoelectric properties of Br-TAA and its analogues open avenues for their application in various electromechanical devices. The ability to generate an electrical signal from mechanical force makes them suitable for use in sensors, actuators, and energy harvesting systems.

CrystalPiezoelectric Response (Relative to non-poled LiNbO₃)d₃₃ (pC/N)
Br-TAA~25%6
Cl-TAAMeasuredNot specified

Tuning Macroscopic Properties through Solid Solution Formation (e.g., Cl-TAA/Br-TAA Mixtures)

A significant finding in the study of halo-triazaadamantanes is the ability of Br-TAA and Cl-TAA to form solid solutions when crystallized together. d-nb.inforesearchgate.netresearchgate.netnih.govscholaris.ca This means that the two compounds can mix at the molecular level to form a single, homogeneous crystalline phase.

Coordination Chemistry and Ligand Properties of Heteroadamantane Scaffolds

7-Bromo-1,3,5-triazaadamantane as a Potential Ligand in Coordination Complexes

This compound (Br-TAA) is a heteroadamantane derivative with a rigid cage-like structure. scholaris.ca While its primary applications have been explored in the realm of polar non-centrosymmetric organic crystals for properties like second-harmonic generation, its structure suggests potential as a ligand in coordination chemistry. scholaris.ca The presence of three nitrogen atoms in the 1,3,5-triazaadamantane (B14902350) core provides potential coordination sites. The bromine atom at the 7-position introduces an electronic modification to the adamantane (B196018) cage, which could influence its coordinating ability.

Although direct studies on the coordination complexes of this compound are not extensively documented in the provided search results, the coordination chemistry of similar azaadamantane derivatives provides a strong basis for predicting its behavior. The rigid framework of the adamantane cage is an attractive feature for creating well-defined coordination architectures. researchgate.net The nitrogen atoms in the triazaadamantane structure can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordination complex. wikipedia.org

The synthesis of mixed crystals of 7-halo-1,3,5-triazaadamantanes, including the bromo- and chloro-derivatives, has been explored to fine-tune physical properties. scholaris.cascholaris.ca This indicates that the molecule is stable and can be incorporated into crystalline structures, a prerequisite for forming stable coordination complexes. The investigation of coordination and π-stacking interactions of various fragments with metalloporphyrins has also included the synthesis of this compound, suggesting its potential role in mimicking biological coordination environments. uct.ac.za

Mononuclear Transition Metal Complexes Involving 1,3,5-Triazaadamantane Derivatives (e.g., 7-Nitro-1,3,5-triazaadamantane)

The coordination chemistry of 7-nitro-1,3,5-triazaadamantane (B1218248), a close analog of this compound, has been more extensively studied, providing valuable insights into the potential behavior of the bromo-derivative. researchgate.netopenrepository.com Complexes with various transition metals have been synthesized and characterized.

In a notable study, mononuclear complexes of the type [MCl2(7-nitro-1,3,5-triaza-adamantane)2] where M = Zn(II), Pd(II), Pt(II), and [MCl2(H2O)2(7-nitro-1,3,5-triazaadamantane)2] where M = Mn(II), Co(II), Ni(II) have been prepared. researchgate.netopenrepository.com X-ray crystallography and various spectroscopic techniques confirmed that in these complexes, the 7-nitro-1,3,5-triazaadamantane ligand acts as a monodentate ligand, coordinating to the metal center through only one of its three equivalent nitrogen atoms. researchgate.netopenrepository.com This is despite the presence of multiple potential donor sites. The exceptionally low basicity of the uncoordinated amine groups in the 7-nitro derivative prevents their involvement in hydrogen bonding. openrepository.com

A thermodynamic study of the interaction between 7-nitro-1,3,5-triazaadamantane and various metal cations in nonaqueous media has also been conducted. acs.org Conductance measurements in acetonitrile (B52724) revealed the formation of 1:1 stoichiometry complexes with lead(II) and zinc(II). acs.org In the solid state, an X-ray structure of the silver(I) complex also showed a 1:1 stoichiometry. acs.org

These findings suggest that this compound would likely also act as a monodentate ligand, forming stable mononuclear complexes with a variety of transition metals. The electronic effect of the bromo substituent, being less electron-withdrawing than the nitro group, might influence the basicity of the nitrogen atoms and thus the stability and reactivity of the resulting complexes.

Coordination Modes of Nitrogen-Rich Azaadamantane Ligands

Nitrogen-rich azaadamantane ligands, due to their unique structural features, can exhibit various coordination modes. nih.gov The adamantane cage provides a rigid and pre-organized scaffold, while the nitrogen atoms offer specific donor sites. researchgate.net

The most common coordination mode observed for 1,3,5-triazaadamantane derivatives in mononuclear complexes is monodentate , where only one of the nitrogen atoms binds to the metal center. researchgate.netopenrepository.com This is exemplified by the complexes of 7-nitro-1,3,5-triazaadamantane. researchgate.netopenrepository.com

However, depending on the specific ligand and the metal ion, other coordination modes are possible. For instance, ligands with multiple donor groups can act as bidentate or polydentate ligands, forming chelate rings with the metal ion. wikipedia.org While not explicitly observed for this compound in the provided results, derivatives with other functional groups could potentially exhibit such behavior.

Furthermore, azaadamantane ligands can act as bridging ligands , connecting two or more metal centers to form polynuclear complexes or coordination polymers. wikipedia.org This is particularly relevant in the context of Metal-Organic Frameworks (MOFs). The rigid nature of the adamantane core makes these ligands excellent candidates for constructing robust, porous materials. researchgate.net

The coordination versatility of azaadamantane ligands is also influenced by the reaction conditions and the presence of other ligands in the coordination sphere. For example, in some cases, a ligand might act as a monodentate ligand in one complex and a bidentate bridging ligand in another. rsc.org

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) incorporating Azaadamantane Building Blocks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.govossila.com The rigid and polyvalent nature of azaadamantane scaffolds makes them attractive building blocks for the synthesis of MOFs. researchgate.net

The general strategy for synthesizing MOFs involves the self-assembly of metal ions and organic linkers under suitable conditions, often solvothermally or hydrothermally. ossila.comresearchgate.net A stepwise synthesis strategy can also be employed to achieve greater control over the final structure and functionality of the MOF. nih.gov The choice of metal, the geometry of the azaadamantane building block, and the reaction conditions all play a crucial role in determining the topology and properties of the resulting framework. rsc.org

While the direct use of this compound in MOF synthesis is not detailed in the search results, the principles of MOF construction using adamantane-based ligands are well-established. For example, adamantane derivatives functionalized with triazole groups have been used to create coordination polymers with various metal ions, exhibiting diverse and complex architectures. researchgate.net The resulting frameworks can possess interesting properties, such as permanent porosity, which is crucial for applications in gas storage and separation. researchgate.netrsc.org

The characterization of MOFs typically involves single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction to assess phase purity, and gas adsorption measurements to evaluate porosity and surface area. nih.govresearchgate.net

Design Principles for Water-Soluble Metal Complexes utilizing Azaadamantane Derivatives

The design of water-soluble metal complexes is of significant interest for applications in catalysis, medicine, and materials science. researchgate.net Azaadamantane derivatives, particularly those that can be functionalized to enhance their hydrophilicity, are promising ligands for this purpose.

A key strategy for imparting water solubility is the introduction of hydrophilic functional groups onto the azaadamantane scaffold. For instance, the quaternization of one of the nitrogen atoms in 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) to create cationic derivatives significantly enhances its water solubility. nih.gov Similarly, the incorporation of hydroxyl groups can also increase water solubility. rsc.org

The coordination mode of the azaadamantane ligand can also influence the water solubility and properties of the complex. For example, the use of azaadamantane ligands that can coordinate to a metal center while still presenting hydrophilic groups to the solvent can lead to the formation of stable, water-soluble species.

The table below summarizes some key azaadamantane derivatives and their properties relevant to the design of water-soluble complexes.

Compound/LigandKey Features for Water SolubilityReference
N-alkylated 1,3,5-triaza-7-phosphaadamantaneCationic ammonium (B1175870) groups nih.gov
Hydroxylated aza-adamantyl nitroxideHydroxyl groups rsc.org
1,3,5-triaza-7-phosphaadamantane (PTA)Inherent water solubility, can be further functionalized researchgate.net

By carefully selecting the azaadamantane derivative and the metal precursor, it is possible to design and synthesize a wide range of water-soluble metal complexes with tailored properties.

Computational and Theoretical Studies on 7 Bromo 1,3,5 Triazaadamantane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT)

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the reactivity of novel compounds. Such calculations provide information on frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors.

Prediction of Spectroscopic Signatures and Conformational Landscape

Computational methods are frequently employed to predict spectroscopic signatures (e.g., IR, NMR) and to explore the conformational landscape of molecules. These predictions are crucial for interpreting experimental data and understanding the molecule's behavior in different environments.

A comprehensive computational analysis of the spectroscopic signatures and the detailed conformational landscape of 7-Bromo-1,3,5-triazaadamantane has not been extensively reported in the reviewed literature. Experimental work has confirmed the synthesis and structure of Br-TAA, but detailed theoretical predictions of its vibrational frequencies or NMR chemical shifts are not yet published. scholaris.cauct.ac.za Conformational analysis of adamantane (B196018) derivatives is generally simplified by the rigidity of the cage structure. acs.orgethz.ch However, computational studies would be beneficial to quantify the subtle conformational preferences and the energetic barriers for any potential distortions.

Theoretical Modeling of Crystal Packing and Intermolecular Forces

The arrangement of molecules in a crystal lattice and the non-covalent interactions that govern this packing are fundamental to a material's properties. Theoretical modeling plays a key role in understanding and predicting these crystalline features.

Recent studies have revealed that this compound crystallizes in the polar, non-centrosymmetric space group R3m. d-nb.inforesearchgate.net This is a significant finding, as the vast majority of polar organic molecules tend to crystallize in non-polar, centrosymmetric space groups. d-nb.info The adoption of a polar space group is a prerequisite for properties like piezoelectricity and second-harmonic generation.

Theoretical considerations suggest that the presence of three nitrogen atoms in the adamantane cage enhances the acidity of the C-H bonds due to inductive effects. This strengthening of the C-H bonds as hydrogen bond donors is thought to contribute to the formation of distinct packing patterns compared to the analogous 1-bromoadamantane, which crystallizes in a non-polar space group. d-nb.info The crystal packing of Br-TAA is influenced by a network of weak intermolecular interactions, including C-H···N and C-H···Br hydrogen bonds. researchgate.net These directional interactions are crucial in establishing the non-centrosymmetric arrangement of the molecules in the crystal lattice.

Table 1: Crystallographic Data for this compound (Br-TAA)

Parameter Value
Chemical Formula C₇H₁₂BrN₃
Crystal System Rhombohedral
Space Group R3m
Polarity Polar, Non-centrosymmetric

Data sourced from Mohammed, K. A., et al. (2024). d-nb.inforesearchgate.net

Computational Assessment of Potential Material Applications (e.g., Semiconductor Properties of Metalated Derivatives)

Computational screening and theoretical assessments are powerful tools for predicting the potential of new molecules in material science, for instance, as components in semiconductors, nonlinear optical materials, or piezoelectric devices.

The theoretical underpinning for the observed material properties of this compound lies in its computationally-informed crystal structure. The prediction and subsequent confirmation of its crystallization in the non-centrosymmetric space group R3m are direct indicators of its potential for second-order nonlinear optical (NLO) and piezoelectric applications. d-nb.inforesearchgate.net

Experimental measurements have confirmed that Br-TAA exhibits both piezoelectricity and second-harmonic generation (SHG), a first for 1,3,5-triazaadamantane (B14902350) derivatives. d-nb.info While the SHG response is not expected to be exceptionally strong due to the absence of a delocalized π-system, the existence of this property is a direct consequence of its polar crystal structure. d-nb.inforesearchgate.net

Furthermore, it has been demonstrated that Br-TAA can form solid solutions with its chloro-analogue (7-Chloro-1,3,5-triazaadamantane). This suggests that the material properties can be continuously tuned by varying the composition of these mixed crystals, an area ripe for further computational and experimental exploration. d-nb.inforesearchgate.net

There is currently no available literature on the computational assessment of the semiconductor properties of metalated derivatives of this compound.

Table 2: Observed Properties of this compound

Property Observation
Piezoelectricity Confirmed
Second-Harmonic Generation (SHG) Confirmed

Data sourced from Mohammed, K. A., et al. (2024). d-nb.inforesearchgate.net

Supramolecular Architectures Incorporating 7 Bromo 1,3,5 Triazaadamantane

Self-Assembly Processes Directed by the Azaadamantane Core

The self-assembly of 7-Bromo-1,3,5-triazaadamantane is significantly influenced by its inherent structural rigidity and the potential for specific intermolecular interactions. Research has demonstrated that this compound, along with its chloro-analogue, can form polar crystals, a property not observed in the iodo-substituted counterpart. d-nb.inforesearchgate.net This highlights the crucial role of the halogen substituent in directing the packing of the molecules in the solid state.

Crystals of this compound have been successfully obtained by the slow evaporation of a dichloromethane (B109758) solution. d-nb.inforesearchgate.net X-ray crystallography studies revealed that it crystallizes in the polar space group R3m, indicating a non-centrosymmetric arrangement of the molecules. d-nb.inforesearchgate.net This specific packing is driven by a combination of weak C-H···Br hydrogen bonds and C-H···N interactions. The inductive effect of the three nitrogen atoms within the adamantane (B196018) cage enhances the acidity of the C-H protons, strengthening these hydrogen bonds and favoring the formation of a polar, ordered structure. d-nb.info

The ability of this compound to form polar crystals is noteworthy as it leads to interesting physical properties such as piezoelectricity and second-harmonic generation (SHG). d-nb.inforesearchgate.net While the SHG efficiency may not be exceptionally high due to the absence of a large, delocalized π-system, the observation of this phenomenon is a direct consequence of the non-centrosymmetric crystal lattice formed through self-assembly. d-nb.info

PropertyThis compoundReference
Crystal SystemRhombohedral d-nb.inforesearchgate.net
Space GroupR3m d-nb.inforesearchgate.net
Key InteractionsC-H···Br, C-H···N d-nb.info
Resulting PropertyPiezoelectricity, Second-Harmonic Generation d-nb.inforesearchgate.net

Furthermore, studies on mixed crystals of 7-bromo- and 7-chloro-1,3,5-triazaadamantane have shown that it is possible to form solid solutions. d-nb.infoscholaris.ca This suggests that the properties of the resulting materials can be continuously tuned by varying the ratio of the two components, offering a pathway to fine-tune the physical characteristics of these self-assembled structures. d-nb.infoscholaris.ca

Host-Guest Chemistry with this compound as a Building Block

For instance, related tetraazaadamantane (TAAD) derivatives have been shown to form host-guest complexes with water and simple alcohols. scholaris.caresearchgate.net These interactions are facilitated by the formation of hydrogen bonds with the nitrogen atoms of the azaadamantane cage. The rigid adamantane-like core pre-organizes the binding sites, which is a key principle in designing effective molecular receptors. The introduction of a bromine atom, as in this compound, could further influence host-guest interactions through halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering and supramolecular design.

The synthesis of various functionalized azaadamantanes has been explored, creating tripodal structures that can act as ligands for metal ions or as receptors for small molecules. scholaris.ca The 1,3,5-triazaadamantane (B14902350) skeleton can be readily formed from the reaction of tripodal amines with aldehydes, and subsequent functionalization can introduce diverse recognition motifs. scholaris.ca The bromo-substituent on the this compound molecule offers a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex host architectures.

Host-Guest System ComponentRolePotential Interaction Sites on this compound
Azaadamantane CoreRigid ScaffoldCage structure provides a pre-organized cavity.
Nitrogen AtomsHydrogen Bond AcceptorsLone pairs on nitrogen atoms.
Bromine AtomHalogen Bond DonorElectrophilic region on the bromine atom.

Integration into Covalent Organic Frameworks (COFs) and Extended Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govelsevierpure.com The precise arrangement of these building blocks leads to ordered structures with well-defined pores, making them attractive for applications in gas storage, separation, and catalysis. The geometry and functionality of the building blocks are critical in determining the topology and properties of the resulting COF.

Building blocks based on 1,3,5-triazine, a structural relative of the triazaadamantane core, have been successfully employed in the synthesis of highly crystalline 2D COFs. units.it The C3 symmetry of the triazine ring directs the formation of hexagonal porous structures. Similarly, the C3 symmetry of the 1,3,5-triazaadamantane core makes it a theoretically suitable building block for the construction of 3D COFs. The rigid, pre-organized nature of the adamantane cage is an advantageous feature for creating crystalline, porous networks.

While the direct integration of this compound into COFs has not been explicitly reported, its structural characteristics suggest its potential as a tetrahedral or trigonal node. The bromine atom can serve as a reactive site for forming covalent linkages, for example, through coupling reactions. The development of 3D COFs often relies on tetrahedral building blocks to create extended, non-planar networks. journalijar.com Functionalized adamantane derivatives are being explored for this purpose. researchgate.net

The related 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) has been utilized as a building block in the crystal engineering of 3D metal-organic frameworks (MOFs), which share design principles with COFs. rsc.org This demonstrates that the adamantane-like cage can indeed be incorporated into extended crystalline networks. The synthesis of COFs from flexible building blocks is also an emerging area of research, suggesting that even derivatives of 1,3,5-triazaadamantane with some conformational flexibility could be employed. researchgate.net

Development of Novel Dendrimeric and Oligomeric Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. researchgate.netrsc.org Their unique structure, featuring a central core, repeating branching units, and a periphery of functional groups, makes them interesting for a variety of applications. The choice of the branching unit is crucial for the properties and, in some cases, the biodegradability of the resulting dendrimer.

The 1,3,5-triazaadamantane (TAA) core has been identified as a valuable, biodegradable building block for the synthesis of water-soluble dendrimers. researchgate.netunits.itresearchgate.net In contrast to commonly used polyester-based dendrimers which degrade into acidic products, dendrimers constructed with TAA units at the branching points decompose to yield basic amine-containing fragments. units.itresearchgate.net This property can be advantageous in certain biomedical applications.

The synthesis of these dendrimers can be achieved through a divergent approach, where successive generations of branching units are added to a central core. researchgate.net The 1,3,5-triazaadamantane unit provides a trifunctional branching point, enabling the exponential growth of the dendrimer. The bromine atom in this compound could be utilized as a reactive site for attaching the dendrimer to other molecules or surfaces, or for modifying the properties of the dendrimer periphery.

The functionalization of adamantane and its aza-derivatives is a key step in their use as scaffolds for more complex structures like dendrons and oligomers. researchgate.net While the direct synthesis of dendrimers from this compound is not yet described in the literature, the established use of the parent TAA as a branching unit provides a strong foundation for its potential in this area.

Dendrimer ComponentRole of (7-Bromo)-1,3,5-triazaadamantaneKey FeaturesReference
Branching UnitProvides a trifunctional point for dendritic growth.Biodegradable, leads to basic degradation products. units.itresearchgate.net
Core/PeripheryThe bromine atom allows for functionalization.Potential for conjugation to other molecules.

Methodological Advancements and Future Research Directions

Development of Green Chemistry Approaches for 7-Bromo-1,3,5-triazaadamantane Synthesis

The traditional synthesis of this compound involves the substitutive deamination of 7-amino-1,3,5-triazaadamantane. researchgate.net This process typically involves the use of reagents such as sodium nitrite (B80452) in the presence of a hydrohalic acid. While effective, these classical methods often generate waste streams that are of environmental concern. The development of greener synthetic routes for this compound is an area ripe for exploration.

Current research into the synthesis of related azaadamantanes has highlighted the use of environmentally benign oxidizing agents and catalysts. google.com Future advancements in the synthesis of this compound could involve adapting these principles. For instance, exploring enzymatic or chemoenzymatic methods for the key deamination-bromination step could significantly improve the environmental footprint of the synthesis. Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, in place of traditional organic solvents, presents another avenue for developing more sustainable synthetic protocols.

Table 1: Comparison of Traditional and Potential Green Synthesis Parameters for this compound

ParameterTraditional SynthesisPotential Green Chemistry Approach
Starting Material 7-Amino-1,3,5-triazaadamantane7-Amino-1,3,5-triazaadamantane
Reagents Sodium nitrite, Hydrobromic acidBiocatalysts (e.g., haloperoxidases), Bromide salts
Solvent Aqueous mineral acidWater, Ionic liquids, Supercritical CO2
By-products Nitrogen gas, inorganic saltsMinimal, potentially recyclable biocatalyst
Energy Consumption Moderate, requires temperature controlPotentially lower, ambient temperature reactions

Novel Spectroscopic and Diffraction Techniques for Characterization

The precise elucidation of the three-dimensional structure and electronic properties of this compound is crucial for understanding its reactivity and potential applications. Advanced characterization techniques have been instrumental in this regard.

Single-Crystal X-ray Diffraction: This has been a cornerstone technique for confirming the structure of this compound. Studies have revealed that it crystallizes in the polar space group R3m. d-nb.inforesearchgate.net This non-centrosymmetric crystal packing is a direct consequence of the molecular dipole moment and is fundamental to its interesting optical and piezoelectric properties. The C-Br bond length has been determined to be approximately 1.972 Å. uct.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is routinely used to confirm the synthesis of this compound. The spectra typically show characteristic signals for the protons of the adamantane (B196018) cage. scholaris.cascholaris.ca Advanced NMR techniques, such as ¹³C NMR and two-dimensional methods (COSY, HSQC, HMBC), can provide a complete assignment of all proton and carbon signals, offering further confirmation of the rigid cage structure. Solid-state NMR could also provide insights into the packing and dynamics of the molecule in the crystalline state. researchgate.net

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. ksu.edu.sauni-siegen.despectroscopyonline.comamericanpharmaceuticalreview.com For this compound, these techniques can identify characteristic frequencies associated with the C-H, C-N, and C-Br bonds, as well as the vibrations of the entire cage structure. These spectral fingerprints are invaluable for routine identification and quality control. Furthermore, theoretical calculations of the vibrational spectra can be compared with experimental data to gain a deeper understanding of the molecular structure and bonding.

Mass Spectrometry: Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound, providing unequivocal evidence of its elemental composition. uct.ac.za

Table 2: Key Characterization Data for this compound

TechniqueObservationSignificance
Single-Crystal X-ray Diffraction Polar space group R3m d-nb.inforesearchgate.netConfirms non-centrosymmetric structure, basis for NLO and piezoelectric properties.
¹H NMR Characteristic signals for cage protons scholaris.cascholaris.caConfirms molecular structure and purity.
IR/Raman Spectroscopy Vibrational modes for C-N, C-Br, and cage ksu.edu.sauni-siegen.deFingerprint for identification and structural analysis.
Mass Spectrometry Molecular ion peak corresponding to C₇H₁₂BrN₃ uct.ac.zaConfirms elemental composition.

High-Throughput Screening and Combinatorial Approaches in Azaadamantane Research

High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for accelerating the discovery of new molecules with desired properties. nih.govnovalix.comspirochem.com While specific HTS campaigns targeting this compound are not extensively documented, the broader field of azaadamantane research offers a fertile ground for the application of these techniques.

The synthesis of azaadamantane libraries, where the cage is functionalized with a variety of substituents, can be achieved using combinatorial approaches. researchgate.netdntb.gov.ua For example, starting from a common precursor like 7-amino-1,3,5-triazaadamantane, a diverse library of amides, sulfonamides, or ureas could be generated through parallel synthesis. This would allow for the rapid exploration of structure-activity relationships for various applications, including medicinal chemistry and materials science.

High-throughput screening could then be employed to evaluate these libraries for specific properties. For instance, in the context of materials science, libraries of 7-substituted-1,3,5-triazaadamantane derivatives could be screened for their nonlinear optical (NLO) or piezoelectric properties. In medicinal chemistry, HTS is a standard tool for identifying hit compounds with specific biological activities. Given that some azaadamantanes exhibit antiviral properties, a combinatorial library based on the this compound scaffold could be screened against a panel of viral targets.

Emerging Applications and Unexplored Research Avenues for this compound in Materials Science and Fundamental Chemistry

The unique structural and electronic features of this compound open up several exciting avenues for future research and application.

Materials Science: The confirmed polar crystal structure and observation of second-harmonic generation (SHG) make this compound a promising candidate for applications in nonlinear optics . d-nb.inforesearchgate.netresearchgate.net Further research could focus on optimizing crystal growth to produce large, high-quality single crystals for NLO devices. The piezoelectric properties of this compound also warrant further investigation for potential use in sensors and actuators. d-nb.info

The bromine atom serves as a versatile synthetic handle, allowing for the incorporation of the rigid 1,3,5-triazaadamantane (B14902350) cage into larger molecular architectures. This makes it a valuable building block for functional materials . For example, it could be incorporated into polymers to enhance their thermal stability and introduce specific functionalities. Its use as a precursor for dendrimers or other complex three-dimensional structures is another area of interest. chim.it

Fundamental Chemistry: From a fundamental perspective, this compound is an excellent model system for studying the effects of heteroatom substitution on the properties of adamantane. The interplay between the electron-withdrawing nitrogen atoms and the polarizable bromine atom influences the molecule's electronic structure and reactivity. Computational studies can provide deeper insights into these effects and guide the design of new derivatives with tailored properties. researchgate.net The potential of this compound and its derivatives to act as ligands in coordination chemistry is another largely unexplored area. The nitrogen atoms of the triazaadamantane cage could coordinate to metal centers, leading to the formation of novel coordination polymers or catalysts.

Q & A

Q. What are the established synthetic routes for 7-Bromo-1,3,5-triazaadamantane, and how can researchers optimize reaction yields?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for related triazaadamantane derivatives (e.g., 7-amino-1,3,5-triazaadamantane) suggest Pd/C-catalyzed hydrogenation as a viable pathway . Researchers should employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to optimize bromination efficiency. Reaction monitoring via TLC or HPLC coupled with spectroscopic characterization (¹H/¹³C NMR) is critical for yield optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • X-ray crystallography (for unambiguous structural confirmation, as demonstrated for the 7-amino derivative ).
  • NMR spectroscopy (¹H/¹³C/¹⁵N) to verify bromine substitution and adamantane framework integrity.
  • Elemental analysis (C, H, N, Br) to confirm stoichiometry.
    Discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating recrystallization or column chromatography .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Refer to safety protocols for structurally similar adamantane derivatives :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • In case of exposure: Rinse eyes/skin with water for ≥15 minutes; seek medical attention if ingested.
  • Store in airtight containers at 4°C to prevent degradation or bromine loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated triazaadamantanes?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or crystallographic vs. solution-state differences. To address this:
  • Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering).
  • Compare experimental X-ray diffraction data with computational models (DFT) to validate bond angles/distances .
  • Replicate synthesis under inert conditions to rule out oxidative byproducts .

Q. What experimental design principles are critical for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Adopt a multifactorial approach :
  • Orthogonal arrays (e.g., Taguchi design) to test variables: catalyst type (Pd vs. Cu), ligand selection, and solvent polarity.
  • Monitor reaction kinetics via in-situ IR or GC-MS to identify intermediates.
  • Use regression analysis to model yield vs. parameter relationships, ensuring statistical validity (p < 0.05) .

Q. How can researchers link mechanistic studies of this compound to broader theoretical frameworks in organocatalysis?

  • Methodological Answer : Frame experiments within Bronsted acid-base theory or frontier molecular orbital (FMO) analysis :
  • Conduct kinetic isotope effects (KIE) to probe rate-determining steps.
  • Use DFT calculations to map transition states and compare with experimental activation energies.
  • Cross-reference results with literature on analogous systems (e.g., 1,3,5-triaza-7-phosphaadamantane) to identify trends .

Q. What strategies mitigate decomposition pathways during long-term storage of this compound?

  • Methodological Answer :
  • Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS.
  • Add stabilizers (e.g., radical scavengers like BHT) if decomposition is oxidative.
  • Store under argon in amber vials to prevent photolytic bromine dissociation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.